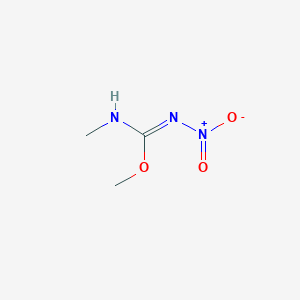

N,O-dimethyl-N'-nitroisourea

概要

説明

N,O-dimethyl-N’-nitroisourea is an organic compound with the molecular formula C3H7N3O3. It is a colorless crystalline solid that is slightly soluble in water and soluble in most organic solvents . This compound is primarily used as an intermediate in the synthesis of pesticides, particularly new nicotinic insecticides such as clothianidin and dinotefuran .

作用機序

Target of Action

N,O-dimethyl-N’-nitroisourea, also known as N-methyl-N’-nitromethoxymethanimidamide, is primarily used as an intermediate in the synthesis of certain pesticides . The primary targets of this compound are the pests that these pesticides are designed to control .

Mode of Action

It is known that the compound is involved in a substitution reaction during the synthesis of pesticides . This reaction involves the interaction of O-methyl-N-nitroisourea and methylamine .

Biochemical Pathways

The biochemical pathways affected by N,O-dimethyl-N’-nitroisourea are related to its role as an intermediate in pesticide synthesis . The compound is involved in the synthesis of new nicotinic insecticides . These insecticides can effectively control pests resistant to commonly used chemicals .

Pharmacokinetics

It is known that the compound has a predicted density of 132±01 g/cm3 and a boiling point of 1898±230 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of N,O-dimethyl-N’-nitroisourea’s action is the synthesis of effective pesticides . These pesticides have insecticidal activity and can control pests resistant to commonly used chemicals . They have low toxicity to warm-blooded animals or fish, and have little residue in soil and plants after use .

Action Environment

The action of N,O-dimethyl-N’-nitroisourea can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature but can explode at high temperatures . Therefore, it should be handled carefully and stored properly to ensure its efficacy and stability .

生化学分析

Biochemical Properties

N,O-dimethyl-N’-nitroisourea is known for its alkylating properties and its ability to induce DNA mutations . It can be used in organic synthesis as a nitro reagent or in other forms to participate in the reaction . In biochemical research, it is also used as a selective metal ion capture reagent .

Cellular Effects

It is known that the compound has the ability to induce DNA mutations , which suggests that it may have significant effects on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N,O-dimethyl-N’-nitroisourea is primarily related to its alkylating properties . Alkylating agents like N,O-dimethyl-N’-nitroisourea can transfer alkyl groups to DNA, leading to DNA mutations. This can result in changes in gene expression and potentially disrupt normal cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound is used in continuous flow synthesis, which involves real-time monitoring of the reaction .

Dosage Effects in Animal Models

It is known that the compound has low toxicity to warm-blooded animals or fish .

Metabolic Pathways

Given its role as a nitro reagent in organic synthesis , it is likely that it interacts with various enzymes and cofactors.

準備方法

Synthetic Routes and Reaction Conditions

N,O-dimethyl-N’-nitroisourea can be synthesized through several methods:

Reaction of Isourea with Methyl Bromide: This method involves reacting isourea with methyl bromide to generate methyl isourea, which is then reacted with nitric acid to produce N,O-dimethyl-N’-nitroisourea.

Reaction of O-methyl-N-nitroisourea with Methylamine Hydrochloride: This method uses O-methyl-N-nitroisourea and methylamine hydrochloride as raw materials, with water as the solvent.

Industrial Production Methods

Industrial production of N,O-dimethyl-N’-nitroisourea typically involves the use of urea, dimethyl sulfate, nitric acid, and sulfuric acid as raw materials. The process is designed to be efficient and scalable, suitable for large-scale production .

化学反応の分析

Types of Reactions

N,O-dimethyl-N’-nitroisourea undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that N,O-dimethyl-N’-nitroisourea can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methylamine produces intermediates used in pesticide synthesis .

科学的研究の応用

N,O-dimethyl-N’-nitroisourea has several scientific research applications:

類似化合物との比較

Similar Compounds

N-methyl-N’-nitromethoxymethanimidamide: This compound shares structural similarities with N,O-dimethyl-N’-nitroisourea and is used in similar applications.

1,2-Dimethyl-3-nitroisourea: Another related compound with similar chemical properties and applications.

Uniqueness

N,O-dimethyl-N’-nitroisourea is unique due to its high efficiency in synthesizing new nicotinic insecticides with low toxicity to warm-blooded animals and minimal environmental residue . This makes it a valuable intermediate in the development of safer and more effective pest control solutions.

特性

IUPAC Name |

methyl N-methyl-N'-nitrocarbamimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHCDLXHQMBZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=N[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=N/[N+](=O)[O-])/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)

![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)

![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B6602585.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)